KT-362

Description

Properties

CAS No. |

105394-80-7 |

|---|---|

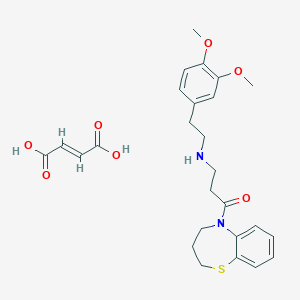

Molecular Formula |

C26H32N2O7S |

Molecular Weight |

516.6 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-1-one |

InChI |

InChI=1S/C22H28N2O3S.C4H4O4/c1-26-19-9-8-17(16-20(19)27-2)10-12-23-13-11-22(25)24-14-5-15-28-21-7-4-3-6-18(21)24;5-3(6)1-2-4(7)8/h3-4,6-9,16,23H,5,10-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

YIVXAQUBENUHJC-WLHGVMLRSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC.C(=CC(=O)O)C(=O)O |

Synonyms |

5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-1-oxopropyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate KT 362 KT-362 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of KT-362

For Researchers, Scientists, and Drug Development Professionals

Abstract

KT-362 is a potent, multi-faceted cardiovascular agent with primary activity as an intracellular calcium antagonist. Its mechanism of action is centered on the modulation of intracellular calcium signaling, particularly in vascular smooth muscle and cardiac tissues. This guide elucidates the core mechanisms of this compound, detailing its impact on the inositol (B14025) phospholipid signaling pathway, its effects on ion channels, and its consequential physiological effects. The information presented herein is a synthesis of preclinical research, providing a comprehensive overview for scientific and drug development applications.

Core Mechanism of Action: Intracellular Calcium Antagonism

This compound exerts its primary pharmacological effects by attenuating the increase in cytosolic free calcium ([Ca²⁺]i), a critical trigger for cellular processes such as muscle contraction. Unlike traditional calcium channel blockers that solely target sarcolemmal calcium entry, this compound possesses a dual action, inhibiting both the release of calcium from intracellular stores and its influx from the extracellular space.

Inhibition of Inositol Phospholipid Hydrolysis

A key feature of this compound's mechanism is its interference with the Gq-protein coupled receptor signaling cascade. Specifically, it inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into its second messenger products, inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

Norepinephrine (B1679862) (NE) and other vasoconstrictors activate α₁-adrenoceptors, which are coupled to the Gq protein. This activation stimulates phospholipase C (PLC) to hydrolyze PIP₂, generating IP₃. IP₃ then binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytoplasm. This compound has been shown to significantly inhibit NE-induced accumulation of inositol monophosphate (IP), a metabolite of IP₃, indicating a direct or indirect inhibition of PLC or an upstream component of this pathway.[1] This reduction in IP₃ production is a primary contributor to the vasorelaxant properties of this compound.[1]

Modulation of Sarcoplasmic Reticulum Calcium Release

In addition to inhibiting the generation of the primary signal for Ca²⁺ release (IP₃), some evidence suggests that this compound may also have a direct modulatory effect on the Ca²⁺ release channels of the sarcoplasmic reticulum, akin to the action of ryanodine. This further limits the availability of intracellular calcium for contraction. The combined effect of reduced IP₃ and a potential ryanodine-like action significantly diminishes the amount of calcium released from the SR.

Inhibition of Sarcolemmal Calcium and Sodium Channels

While its primary action is on intracellular calcium release, this compound also demonstrates effects on ion channels located in the cell membrane (sarcolemma). It has been shown to inhibit calcium entry through both potential-gated and receptor-operated calcium channels. This secondary action contributes to its overall calcium-antagonizing effect and differentiates it from agents that only affect intracellular release.

Furthermore, this compound exhibits a use-dependent blockade of "fast" sodium channels, particularly in the activated state. This property is largely responsible for its antiarrhythmic effects.

Signaling Pathway of this compound's Core Mechanism

The following diagram illustrates the signaling pathway affected by this compound in a vascular smooth muscle cell.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in preclinical studies. Precise IC₅₀ and EC₅₀ values are not consistently available in the reviewed literature; therefore, effective concentration ranges are provided.

| Table 1: Effect of this compound on Norepinephrine (NE)-Induced Responses | |

| Parameter | Observation |

| NE-Induced Contractions | Greatly inhibited by 10-100 µM this compound |

| NE-Induced Inositol Monophosphate (IP) Accumulation | Greatly inhibited by 10-100 µM this compound |

| Tissue Model | Canine Femoral Artery |

| Table 2: Effects of this compound on Intracellular Calcium ([Ca²⁺]i) in Cultured Neonatal Rat Ventricular Cells | |

| Parameter | Observation |

| Systolic [Ca²⁺]i | Decreased in a concentration-dependent manner (1-30 µM) |

| Diastolic [Ca²⁺]i | Decreased in a concentration-dependent manner (1-30 µM) |

| Time to Peak of Ca²⁺ Transient | Significantly prolonged at 30 µM |

| Half-life of Ca²⁺ Transient | Prolonged at ≥10 µM |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound. These protocols are based on standard practices from the era of the original research.

Measurement of Inositol Monophosphate (IP) Accumulation in Vascular Smooth Muscle

This protocol is designed to measure the effect of this compound on agonist-induced inositol phospholipid hydrolysis.

Experimental Workflow Diagram

Methodology

-

Tissue Preparation: Rings of canine femoral artery are dissected and placed in a physiological salt solution.

-

Radiolabeling: The arterial rings are incubated for 2-3 hours in a buffer containing [³H]myo-inositol to allow for its incorporation into membrane phospholipids.

-

Pre-incubation: Following labeling, the tissues are washed and pre-incubated for 30 minutes in a buffer containing LiCl (to inhibit inositol monophosphatase) and the desired concentration of this compound or vehicle control.

-

Stimulation: Norepinephrine is added to the incubation medium to stimulate α₁-adrenoceptors and subsequent inositol phospholipid hydrolysis. Incubation continues for a defined period (e.g., 30 minutes).

-

Termination and Extraction: The reaction is terminated by the addition of a strong acid, such as trichloroacetic acid. The tissue is homogenized, and the aqueous phase containing the inositol phosphates is separated from the lipid phase.

-

Chromatographic Separation: The aqueous extract is applied to an anion-exchange chromatography column (e.g., Dowex AG1-X8). The column is washed, and different inositol phosphate (B84403) species are eluted with buffers of increasing ionic strength.

-

Quantification: The radioactivity in the eluate fraction corresponding to inositol monophosphate is quantified using liquid scintillation counting. The results are expressed as counts per minute (CPM) or disintegrations per minute (DPM) per milligram of tissue.

Measurement of Cytosolic Calcium ([Ca²⁺]i) using Fura-2

This protocol outlines the measurement of intracellular calcium concentrations in cultured vascular smooth muscle cells or cardiomyocytes using the ratiometric fluorescent indicator Fura-2.

Methodology

-

Cell Culture: Vascular smooth muscle cells or neonatal ventricular cells are cultured on glass coverslips suitable for microscopy.

-

Fura-2 Loading: The cells are incubated in a physiological salt solution containing 1-5 µM of the acetoxymethyl ester form of Fura-2 (Fura-2/AM) for 30-60 minutes at 37°C. A non-ionic surfactant like Pluronic F-127 is often included to aid in dye loading.

-

De-esterification: After loading, the cells are washed and incubated in a dye-free buffer for at least 30 minutes to allow for the complete de-esterification of Fura-2/AM by intracellular esterases, which traps the active Fura-2 dye inside the cells.

-

Microscopy Setup: The coverslip with the loaded cells is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm) and a detector to capture emission at ~510 nm.

-

Perfusion and Stimulation: The cells are perfused with a physiological buffer. After establishing a baseline fluorescence ratio, the perfusion solution is switched to one containing the desired concentration of this compound for a pre-incubation period. Subsequently, a stimulating agent (e.g., norepinephrine or high K⁺ solution) is added to the perfusate.

-

Data Acquisition: The fluorescence emission intensity at 510 nm is recorded for both the 340 nm and 380 nm excitation wavelengths. The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is calculated over time.

-

Calibration: At the end of the experiment, the cells are exposed to a solution containing a calcium ionophore (e.g., ionomycin) in the presence of a high calcium concentration to obtain the maximum fluorescence ratio (Rₘₐₓ), followed by a calcium-free solution with a chelator (e.g., EGTA) to obtain the minimum ratio (Rₘᵢₙ). These values are used to convert the fluorescence ratios into absolute intracellular calcium concentrations using the Grynkiewicz equation.

Conclusion

This compound is a unique cardiovascular agent with a multi-target mechanism of action centered on the attenuation of intracellular calcium signaling. Its ability to inhibit the production of IP₃, a key second messenger for calcium release, combined with its effects on sarcolemmal ion channels, provides a powerful mechanism for vasodilation and antiarrhythmic activity. The in-depth understanding of its mechanism of action, as detailed in this guide, is essential for its potential therapeutic development and for its use as a tool in cardiovascular research.

References

KT-362: A Technical Guide to its Function as an Intracellular Calcium Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

KT-362, with the chemical name 5-[3-([2-(3,4-dimethoxyphenyl)-ethyl]amino)-1-oxopropyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate, is a compound identified as an intracellular calcium antagonist.[1] Its primary mechanism of action involves the modulation of intracellular calcium signaling, a fundamental process in a vast array of cellular functions. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its mechanism of action, quantitative parameters, and the experimental protocols used to characterize its activity. The information presented here is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Core Mechanism of Action

This compound exerts its effects primarily by inhibiting the release of calcium from intracellular stores.[2] This action is linked to its ability to decrease the production of inositol (B14025) 1,4,5-trisphosphate (IP3), a critical second messenger responsible for mobilizing calcium from the endoplasmic reticulum.[2] Additionally, this compound is suggested to have a ryanodine-like action, which would further contribute to the reduction of calcium released from intracellular stores.[2]

Beyond its effects on intracellular calcium release, this compound also demonstrates secondary inhibitory effects on calcium entry through both potential-gated and receptor-linked channels in the sarcolemma.[2] This dual mechanism of action, targeting both intracellular release and transmembrane influx of calcium, positions this compound as a multifaceted modulator of calcium homeostasis. Its effects have been observed in various cell types, including arterial smooth muscle and neonatal rat ventricular cells.[1][2] In vascular smooth muscle, these actions lead to relaxation and a reduction in total peripheral resistance.[2]

Signaling Pathway of this compound

References

An In-depth Technical Guide to the Chemical and Pharmacological Profile of KT-362

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological effects of KT-362, a potent intracellular calcium antagonist. The information is curated for professionals in the fields of pharmacology, medicinal chemistry, and drug development, with a focus on presenting clear, actionable data and methodologies.

Chemical Structure and Identity

This compound is chemically identified as 5-[3-[2-(3,4-Dimethoxyphenyl)ethyl]aminopropionyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate. Its core structure is a benzothiazepine (B8601423) ring, a seven-membered heterocyclic compound containing sulfur and nitrogen, which is a common scaffold in pharmacologically active molecules.

Chemical Formula: C₂₂H₂₈N₂O₃S

SMILES: COC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC

InChI: InChI=1S/C22H28N2O3S/c1-26-19-9-8-17(16-20(19)27-2)10-12-23-13-11-22(25)24-14-5-15-28-21-7-4-3-6-18(21)24/h3-4,6-9,16,23H,5,10-15H2,1-2H3

Mechanism of Action: Inhibition of Intracellular Calcium Signaling

This compound functions as an intracellular calcium (Ca²⁺) antagonist. Its primary mechanism involves the inhibition of the inositol (B14025) phospholipid signaling pathway, a crucial cascade in cellular signal transduction. Specifically, this compound has been shown to decrease inositol phospholipid hydrolysis. This action leads to a reduction in the production of inositol 1,4,5-trisphosphate (IP₃), a key second messenger responsible for mobilizing Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum. By attenuating the IP₃-mediated Ca²⁺ release, this compound effectively lowers the cytosolic free Ca²⁺ concentration.

This reduction in intracellular calcium levels is the foundation for its pharmacological effects, most notably the relaxation of vascular smooth muscle. This leads to vasodilation and a subsequent decrease in blood pressure.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by this compound.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the biological activity of this compound.

| Parameter | Value | Species/Tissue | Experimental Conditions | Reference |

| IC₅₀ | 7.8 µM | Rabbit Atrial Muscle | Inhibition of the first post-rest contraction (B1) in preparations pretreated with 1 µM nifedipine. | [1] |

| Inhibition of NE-induced Contractions | Greatly inhibited | Canine Femoral Artery | Pretreatment with 10-100 µM this compound. | [2] |

| Inhibition of IP Accumulation | Greatly inhibited | Canine Femoral Artery | Pretreatment with 10-100 µM this compound. | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of this compound's pharmacological properties.

Norepinephrine-Induced Vasoconstriction Assay in Vascular Smooth Muscle

This protocol outlines the general procedure for measuring the contractile response of isolated vascular smooth muscle to norepinephrine and the inhibitory effect of this compound.

Objective: To determine the dose-response relationship of norepinephrine-induced contraction and the potency of this compound as an inhibitor.

Materials:

-

Isolated arterial tissue (e.g., rabbit aorta, canine femoral artery)

-

Physiological Salt Solution (PSS), composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11. Continuously gassed with 95% O₂ / 5% CO₂ at 37°C.

-

Norepinephrine stock solution

-

This compound stock solution

-

Isometric force transducer and recording system (e.g., myograph)

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved ethical guidelines.

-

Carefully dissect the desired artery and place it in cold PSS.

-

Clean the artery of adhering connective tissue and cut it into rings of appropriate length (e.g., 2-3 mm).

-

Mount the arterial rings in an organ bath containing PSS, with one end attached to a fixed support and the other to an isometric force transducer.

-

-

Equilibration:

-

Allow the tissue to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 g), with PSS changes every 15-20 minutes.

-

-

Viability Check:

-

Induce a contraction with a high-potassium solution (e.g., 60 mM KCl) to ensure tissue viability.

-

Wash the tissue with PSS and allow it to return to baseline tension.

-

-

Norepinephrine Dose-Response Curve:

-

Cumulatively add increasing concentrations of norepinephrine to the organ bath (e.g., from 10⁻⁹ M to 10⁻⁵ M).

-

Record the steady-state contractile force at each concentration.

-

-

Inhibition by this compound:

-

Wash the tissue with PSS and allow it to return to baseline.

-

Pre-incubate the tissue with a specific concentration of this compound for a defined period (e.g., 30 minutes).

-

Repeat the cumulative norepinephrine dose-response curve in the presence of this compound.

-

Repeat this procedure with different concentrations of this compound to determine its inhibitory potency (e.g., IC₅₀).

-

Data Analysis:

-

Express the contractile response as a percentage of the maximal contraction induced by norepinephrine in the absence of the inhibitor.

-

Plot the dose-response curves and calculate the EC₅₀ for norepinephrine in the absence and presence of this compound.

-

Calculate the IC₅₀ of this compound against a fixed concentration of norepinephrine.

Inositol Monophosphate (IP₁) Accumulation Assay

This protocol provides a general framework for measuring the accumulation of inositol monophosphate as an indicator of inositol phospholipid hydrolysis.

Objective: To quantify the inhibitory effect of this compound on agonist-induced inositol phosphate (B84403) production.

Materials:

-

Cultured cells expressing the target receptor (e.g., HEK293 cells transfected with the α1-adrenoceptor) or primary vascular smooth muscle cells.

-

Inositol-free culture medium

-

[³H]myo-inositol

-

Stimulation buffer (e.g., Krebs-Henseleit buffer) containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.

-

Agonist (e.g., norepinephrine)

-

This compound

-

Lysis buffer (e.g., perchloric acid)

-

Anion-exchange chromatography columns (e.g., Dowex AG1-X8)

-

Scintillation fluid and counter

Procedure:

-

Cell Labeling:

-

Plate cells in multi-well plates.

-

Incubate the cells in inositol-free medium containing [³H]myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.

-

-

Pre-incubation:

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with this compound at various concentrations for a specified time (e.g., 30 minutes) in stimulation buffer containing LiCl.

-

-

Stimulation:

-

Add the agonist (norepinephrine) to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by adding ice-cold lysis buffer (e.g., 0.5 M perchloric acid).

-

Incubate on ice for at least 20 minutes.

-

Neutralize the extracts with a suitable buffer (e.g., KOH).

-

Centrifuge to pellet the precipitate.

-

-

Separation of Inositol Phosphates:

-

Apply the supernatant to anion-exchange columns.

-

Wash the columns to remove free [³H]myo-inositol.

-

Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

-

-

Quantification:

-

Add the eluate to scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Express the results as counts per minute (CPM) or disintegrations per minute (DPM).

-

Calculate the fold increase in IP₁ accumulation upon agonist stimulation compared to the basal level.

-

Determine the concentration-dependent inhibition of agonist-induced IP₁ accumulation by this compound and calculate the IC₅₀ value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the inositol monophosphate accumulation assay.

References

- 1. Effects of this compound, a new antiarrhythmic agent with vasodilating action on intracellular calcium mobilization of atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound, a putative intracellular calcium antagonist, on norepinephrine-induced contractions and inositol monophosphate accumulation in canine femoral artery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Effects of KT-362 on Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

KT-362, a novel thiazepine derivative, has demonstrated significant vasodilatory effects through its multifaceted interaction with the signaling pathways governing vascular smooth muscle contraction. This technical guide consolidates the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental methodologies, and comprehensive signaling pathway diagrams. The primary mode of action for this compound involves the inhibition of calcium influx and mobilization within vascular smooth muscle cells, alongside a reduction in the calcium sensitivity of the contractile apparatus. These effects culminate in the relaxation of vascular smooth muscle, highlighting its potential as a therapeutic agent for cardiovascular diseases characterized by excessive vasoconstriction.

Introduction

Vascular smooth muscle tone is a critical determinant of peripheral vascular resistance and, consequently, blood pressure. The contractile state of vascular smooth muscle cells (VSMCs) is intricately regulated by the concentration of intracellular free calcium ([Ca²⁺]i) and the calcium sensitivity of the contractile machinery. Pathological increases in vasoconstriction are a hallmark of several cardiovascular diseases, including hypertension. This compound (5-[3-([2-(3,4-dimethoxyphenyl)-ethyl]amino)-1-oxopropyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate) has emerged as a potent smooth muscle relaxant. This document provides a detailed technical overview of its effects on vascular smooth muscle, intended for researchers and professionals in drug development.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on vascular smooth muscle contraction have been quantified in various experimental settings. The following tables summarize the key findings.

| Parameter | Agonist | Vessel Type | Species | IC50 Value | Reference |

| Inhibition of Contraction | Noradrenaline | Rabbit Atria | Rabbit | 7.8 µM | [1] |

| Inhibition of Contraction | High K⁺ | Rat Aorta | Rat | Data not explicitly available in abstracts | [2] |

| Inhibition of Contraction | Noradrenaline | Rat Aorta | Rat | Data not explicitly available in abstracts | [2] |

| Effect of this compound on Intracellular Calcium ([Ca²⁺]i) | |

| Condition | Observation |

| High K⁺-induced [Ca²⁺]i increase | This compound decreases cytosolic Ca²⁺ levels.[2] |

| Noradrenaline-induced [Ca²⁺]i increase | This compound decreases cytosolic Ca²⁺ levels.[2] |

| Noradrenaline-induced contraction in Ca²⁺-free solution | This compound inhibits the transient contraction.[2] |

| Caffeine-induced contraction in Ca²⁺-free solution | This compound has no effect on the transient contraction.[2] |

Detailed Experimental Protocols

Isolated Aortic Ring Contraction Studies (Organ Bath)

This protocol is a standard method for assessing the contractile and relaxant properties of compounds on vascular smooth muscle.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, glucose 11.1)

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Organ bath system with isometric force transducers

-

Agonists (e.g., Noradrenaline, high KCl solution)

-

This compound

Procedure:

-

Euthanize the rat via an approved ethical method.

-

Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.

-

Remove adhering connective and adipose tissue.

-

Cut the aorta into rings of approximately 2-3 mm in length.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

-

Connect one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Apply a resting tension of 2.0 g and allow the tissues to equilibrate for 60-90 minutes, with washes every 15-20 minutes.

-

Induce a stable contraction with an agonist (e.g., 1 µM Noradrenaline or 60 mM KCl).

-

Once a plateau is reached, add this compound in a cumulative manner to obtain a concentration-response curve for its relaxant effect.

-

Record the changes in isometric tension.

Intracellular Calcium Measurement using Fura-2 AM

This protocol allows for the ratiometric measurement of intracellular calcium concentrations in cultured vascular smooth muscle cells.

Materials:

-

Cultured rat aortic smooth muscle cells

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscopy system with dual-wavelength excitation (340/380 nm)

Procedure:

-

Culture vascular smooth muscle cells on glass coverslips.

-

Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Excite the cells alternately at 340 nm and 380 nm and record the emission fluorescence at 510 nm.

-

Establish a baseline fluorescence ratio.

-

Stimulate the cells with an agonist (e.g., Noradrenaline) in the presence or absence of this compound.

-

Record the changes in the 340/380 nm fluorescence ratio, which is proportional to the intracellular calcium concentration.

Signaling Pathways and Mechanisms of Action

This compound exerts its vasodilatory effects through a multi-pronged mechanism targeting key steps in the vascular smooth muscle contraction signaling cascade.

Inhibition of Calcium Influx

Vascular smooth muscle contraction is initiated by an increase in intracellular calcium. One major source of this calcium is influx from the extracellular space through voltage-gated L-type calcium channels, which open in response to membrane depolarization (e.g., induced by high K⁺). This compound has been shown to inhibit high K⁺-induced contractions, suggesting it blocks these L-type calcium channels, thereby reducing calcium influx.[2]

Inhibition of Receptor-Mediated Calcium Mobilization

Agonists like noradrenaline bind to G-protein coupled receptors (GPCRs), specifically α₁-adrenergic receptors in the case of noradrenaline, on the surface of vascular smooth muscle cells. This activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This compound has been shown to inhibit noradrenaline-induced contractions and inositol phosphate (B84403) accumulation, indicating that it interferes with this pathway, likely at a point upstream of or at the level of IP₃ production.[2]

References

- 1. Comparison of U46619-, endothelin-1- or phenylephrine-induced changes in cellular Ca2+ profiles and Ca2+ sensitisation of constriction of pressurised rat resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of a novel smooth muscle relaxant, this compound, on contraction and cytosolic Ca2+ level in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of KT-362: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KT-362 is a novel benzothiazepine (B8601423) derivative with significant potential in cardiovascular therapy. This document provides a comprehensive overview of its pharmacological profile, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for its characterization. This compound acts as a putative intracellular calcium antagonist, exhibiting both vasodilatory and antiarrhythmic properties. Its primary mechanism involves the inhibition of intracellular calcium mobilization, distinguishing it from traditional calcium channel blockers. This guide synthesizes available quantitative data, outlines detailed experimental protocols, and presents signaling pathways and experimental workflows through clear visualizations to support further research and development.

Introduction

This compound, with the chemical name 5-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-1-oxopropyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate, is a pharmacological agent that has demonstrated significant effects on the cardiovascular system. It is recognized for its ability to relax vascular smooth muscle and suppress cardiac arrhythmias.[1][2] The unique pharmacological profile of this compound stems from its proposed action as an intracellular calcium antagonist, a mechanism that differentiates it from classical calcium entry blockers like verapamil (B1683045) and diltiazem.[3] This guide aims to provide a detailed technical overview of this compound for researchers and drug development professionals.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of intracellular calcium (Ca2+) mobilization.[4] This is achieved through a multi-faceted approach targeting key steps in the calcium signaling cascade.

2.1. Inhibition of Inositol (B14025) Phospholipid Hydrolysis

This compound has been shown to inhibit norepinephrine-induced vasoconstriction by decreasing the hydrolysis of inositol phospholipids (B1166683) in vascular smooth muscle.[3] This action reduces the production of inositol 1,4,5-trisphosphate (IP3), a crucial second messenger responsible for releasing Ca2+ from the sarcoplasmic reticulum (SR).[1]

2.2. Modulation of Sarcoplasmic Reticulum Calcium Release

In addition to inhibiting IP3 production, this compound is suggested to have a direct modulatory effect on Ca2+ release channels of the sarcoplasmic reticulum.[4] Its effects on Ca2+ transients in ventricular cells can be mimicked by the combined application of a sarcolemmal Ca2+ channel antagonist and ryanodine (B192298), a modulator of SR Ca2+ release channels, suggesting a complex interaction with intracellular Ca2+ stores.[4]

2.3. Effects on Sarcolemmal Calcium Channels

While its primary action is intracellular, this compound also exerts effects on sarcolemmal Ca2+ channels, contributing to its overall calcium-modulating properties.[4] This dual action on both intracellular release and transmembrane influx of Ca2+ underscores its comprehensive inhibitory effect on cellular calcium signaling.

Signaling Pathway of this compound Action

Caption: Proposed signaling pathway for the action of this compound.

Quantitative Data

Table 1: In Vitro Efficacy of this compound

| Parameter | Species | Tissue/Cell Line | Experimental Condition | Value | Reference |

| IC50 | Rabbit | Left Atria | Inhibition of B1 contraction (in the presence of 1 µM nifedipine) | 7.8 µM | [2] |

In Vivo Efficacy

4.1. Hypotensive Effects

In anesthetized dogs, intravenous administration of this compound (0.1-3.0 mg/kg) resulted in a dose-dependent decrease in mean blood pressure and total peripheral resistance.[5] These hemodynamic effects are consistent with its vasodilatory action observed in vitro.

4.2. Antiarrhythmic Effects

This compound has demonstrated efficacy in preventing ventricular arrhythmias induced by various stimuli, including coronary occlusion, cardiac glycosides, and catecholamines.[1] Its antiarrhythmic properties are attributed to its effects on intracellular calcium release and a use-dependent block of the "fast" sodium channel.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

5.1. Measurement of Intracellular Calcium using Fura-2 AM

This protocol is essential for assessing the impact of this compound on intracellular calcium concentrations.

Experimental Workflow: Fura-2 AM Calcium Imaging

Caption: Workflow for intracellular calcium measurement using Fura-2 AM.

Protocol Details:

-

Cell Preparation: Plate cells (e.g., neonatal rat ventricular cells) on glass coverslips and culture until the desired confluency.

-

Dye Loading: Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution). Incubate the cells with the Fura-2 AM solution for 30-60 minutes at 37°C in the dark.

-

De-esterification: After loading, wash the cells with fresh buffer and incubate for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

-

Imaging: Mount the coverslip in a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging. Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.

-

Data Acquisition and Analysis: Record the fluorescence intensity at both excitation wavelengths before and after the application of this compound. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

5.2. Inositol Monophosphate (IP1) Accumulation Assay

This assay is used to quantify the effect of this compound on Gq-coupled receptor signaling pathways.

Experimental Workflow: IP1 Accumulation Assay

Caption: Workflow for the HTRF-based IP1 accumulation assay.

Protocol Details:

-

Cell Culture: Plate cells expressing the receptor of interest (e.g., alpha-1 adrenoceptor) in a suitable multi-well plate.

-

Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a defined period.

-

Stimulation: Add an agonist (e.g., norepinephrine) in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1. Incubate for a specified time to allow for IP1 accumulation.

-

Lysis and Detection: Lyse the cells and add the Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents. These typically consist of an IP1 analog labeled with a donor fluorophore (e.g., d2) and an anti-IP1 antibody labeled with an acceptor fluorophore (e.g., Europium cryptate).

-

Measurement: After an incubation period to allow for competitive binding, measure the HTRF signal. The signal is inversely proportional to the amount of IP1 produced by the cells.

-

Data Analysis: Calculate the IP1 concentration based on a standard curve.

5.3. Vascular Smooth Muscle Contraction Assay

This assay assesses the direct effect of this compound on the contractility of blood vessels.

Protocol Details:

-

Tissue Preparation: Isolate arterial rings (e.g., from canine femoral artery) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Equilibration: Allow the tissues to equilibrate under a resting tension.

-

Contraction Induction: Induce contraction with an agonist such as norepinephrine.

-

Drug Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Data Recording: Record the changes in isometric tension. The relaxant effect of this compound is expressed as a percentage of the initial agonist-induced contraction.

Discussion and Future Directions

This compound presents a compelling profile as a cardiovascular drug with a novel mechanism of action centered on the modulation of intracellular calcium. Its ability to inhibit both agonist-induced vasoconstriction and cardiac arrhythmias in preclinical models highlights its therapeutic potential. However, to fully realize this potential, further research is warranted.

A significant gap in the current understanding of this compound is the lack of comprehensive data on its binding affinity and selectivity. Future studies should focus on radioligand binding assays to determine its affinity (Kd or Ki values) for putative intracellular targets, such as the IP3 receptor or ryanodine receptor. Furthermore, a broad selectivity screen against a panel of other receptors, ion channels, and enzymes would provide crucial information about its specificity and potential off-target effects.

In vivo studies with more detailed dose-response relationships are also necessary to establish a clearer picture of its therapeutic window and to optimize dosing for both its hypotensive and antiarrhythmic effects.

Conclusion

This compound is a promising pharmacological agent with a unique mechanism of action as an intracellular calcium antagonist. The available data demonstrates its efficacy in relaxing vascular smooth muscle and suppressing cardiac arrhythmias in preclinical models. This technical guide provides a consolidated resource of its pharmacological profile, including quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows. Further investigation into its binding characteristics and in vivo dose-response relationships will be critical for its continued development as a potential therapeutic agent for cardiovascular diseases.

References

- 1. This compound related effects on intracellular calcium release and associated clinical potential: arrhythmias, myocardial ischemia, and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a new antiarrhythmic agent with vasodilating action on intracellular calcium mobilization of atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound, a putative intracellular calcium antagonist, on norepinephrine-induced contractions and inositol monophosphate accumulation in canine femoral artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound, a New Calcium Release Blocker, on Vascular Selectivity and Hemodynamic Actions in Anesthetized Dogs [jstage.jst.go.jp]

- 5. Effects of a novel smooth muscle relaxant, this compound, on contraction and cytosolic Ca2+ level in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Inhibitory Action of KT-362 on Norepinephrine-Induced Vasoconstriction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacological effects of KT-362 on norepinephrine-induced vasoconstriction. It consolidates key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Findings: this compound's Attenuation of Vasoconstriction

This compound has been identified as a potent inhibitor of vasoconstriction induced by norepinephrine (B1679862) (NE). Studies on canine femoral arteries demonstrate that this compound, at concentrations ranging from 10 to 100 µM, significantly curtails the contractile response to norepinephrine.[1] This inhibitory effect is observed in both standard physiological and zero-calcium buffer conditions, suggesting that this compound's mechanism of action is primarily intracellular and distinct from that of calcium channel blockers like diltiazem.[1]

Quantitative Analysis of Inhibition

The inhibitory effects of this compound on norepinephrine-induced vascular smooth muscle contraction and the associated biochemical signaling are summarized below.

Table 1: Effect of this compound and Other Vasodilators on Norepinephrine-Induced Contractions in Canine Femoral Artery

| Compound | Concentration (µM) | Inhibition of NE-Induced Contraction |

| This compound | 10 - 100 | Marked Inhibition |

| Diltiazem | 40 | Inhibition |

| Nitroglycerin | 100 | Inhibition |

| 8-Br-cGMP | 1 | Inhibition |

Table 2: Effect of this compound and Other Vasodilators on Norepinephrine-Induced Inositol (B14025) Monophosphate (IP) Accumulation

| Compound | Concentration (µM) | Effect on NE-Induced IP Accumulation |

| This compound | 10 - 100 | Marked Inhibition |

| Diltiazem | 40 | No Significant Effect |

| Nitroglycerin | 100 | No Significant Effect |

| 8-Br-cGMP | 1 | No Significant Effect |

Signaling Pathway of Norepinephrine-Induced Vasoconstriction and this compound's Point of Intervention

Norepinephrine initiates vasoconstriction primarily through the activation of α1-adrenergic receptors on vascular smooth muscle cells. This triggers a well-defined signaling cascade, which is the target of this compound's inhibitory action.

Caption: Norepinephrine-induced vasoconstriction pathway and the inhibitory target of this compound.

Experimental Protocols

The following sections detail the methodologies employed to investigate the effects of this compound on norepinephrine-induced vasoconstriction.

Isometric Tension Recording in Isolated Canine Femoral Artery

This protocol measures the contractile force of arterial segments in response to pharmacological agents.

Caption: Experimental workflow for isometric tension recording.

Methodology:

-

Tissue Preparation: Mongrel dogs are euthanized, and the femoral arteries are excised and placed in cold, oxygenated Krebs solution. The arteries are cleaned of adhering fat and connective tissue, and cut into rings of 3-4 mm in width.

-

Mounting: The arterial rings are mounted in organ baths containing Krebs solution maintained at 37°C and bubbled with a 95% O₂ / 5% CO₂ gas mixture. The rings are connected to isometric force transducers for continuous recording of contractile tension.

-

Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under an optimal resting tension, which is determined by length-tension relationship experiments.

-

Experimental Procedure: After equilibration, the arterial rings are pre-incubated with various concentrations of this compound (10, 30, and 100 µM) or vehicle for a specified period. A cumulative concentration-response curve to norepinephrine is then generated.

-

Zero Calcium Experiments: For experiments in a zero-calcium environment, the Krebs solution is replaced with a calcium-free Krebs solution containing EGTA to chelate any residual calcium.

Measurement of Inositol Monophosphate (IP) Accumulation

This assay quantifies the level of inositol monophosphate, a second messenger in the α1-adrenergic signaling pathway, to assess the upstream effects of this compound.

Caption: Workflow for the inositol monophosphate accumulation assay.

Methodology:

-

Labeling: Canine femoral artery segments are incubated in a physiological salt solution containing [³H]myo-inositol to allow for its incorporation into the cellular phosphoinositide pool.

-

Pre-incubation: After labeling, the tissues are washed and pre-incubated in a buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of inositol monophosphate, allowing for its accumulation to be measured.

-

Treatment and Stimulation: The arterial segments are then incubated with various concentrations of this compound or vehicle, followed by stimulation with norepinephrine.

-

Extraction and Separation: The reaction is terminated, and the tissues are homogenized. The inositol phosphates are extracted and separated using anion-exchange chromatography.

-

Quantification: The amount of [³H]-labeled inositol monophosphate is quantified using liquid scintillation counting.

Conclusion

The presented data and methodologies provide a comprehensive overview of the inhibitory effects of this compound on norepinephrine-induced vasoconstriction. The evidence strongly suggests that this compound acts as an intracellular antagonist, targeting the phosphoinositide signaling pathway, specifically by inhibiting the production of inositol monophosphate. This mechanism distinguishes it from other classes of vasodilators and highlights its potential as a novel therapeutic agent for conditions characterized by excessive vasoconstriction. Further research into the precise molecular interactions of this compound within the cell will be crucial for its future development.

References

The Impact of KT-362 on Intracellular Calcium Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KT-362 is a potent intracellular calcium antagonist with a complex mechanism of action that extends to multiple facets of cellular calcium homeostasis. This technical guide provides an in-depth analysis of the intracellular calcium signaling pathways affected by this compound, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental protocols for investigating the effects of this compound, and presents visual diagrams of the implicated signaling pathways and experimental workflows. The primary actions of this compound involve the inhibition of inositol (B14025) 1,4,5-trisphosphate (IP3)-mediated calcium release, a ryanodine-like effect on sarcoplasmic reticulum calcium channels, and the blockade of sarcolemmal calcium channels. These combined effects contribute to its vasodilatory and antiarrhythmic properties.

Introduction to this compound and Intracellular Calcium Signaling

Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a vast array of cellular processes, including muscle contraction, neurotransmission, and gene expression. The precise spatial and temporal control of intracellular Ca2+ concentrations is therefore critical for normal cellular function. Dysregulation of Ca2+ signaling is implicated in numerous pathologies, making the components of these pathways attractive targets for therapeutic intervention.

This compound (5-[3-([2-(3,4-dimethoxyphenyl)-ethyl]amino)-1-oxopropyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate) has been identified as a multifaceted intracellular calcium antagonist.[1][2] Its primary therapeutic potentials, including antiarrhythmic and hypotensive effects, are closely linked to its ability to modulate intracellular Ca2+ release.[2] This guide delves into the specific molecular pathways affected by this compound, providing a comprehensive resource for understanding its mechanism of action.

Core Signaling Pathways Modulated by this compound

This compound exerts its influence on intracellular calcium signaling through at least three distinct mechanisms:

-

Inhibition of IP3-Mediated Calcium Release: this compound has been shown to decrease the production of inositol 1,4,5-trisphosphate (IP3), a key second messenger that binds to IP3 receptors (IP3Rs) on the endoplasmic/sarcoplasmic reticulum (ER/SR) to trigger Ca2+ release.[1][2]

-

Modulation of Ryanodine (B192298) Receptors: The compound exhibits a "ryanodine-like action," suggesting an interaction with ryanodine receptors (RyRs), another major class of intracellular Ca2+ release channels on the ER/SR.[2][3] This action contributes to a further decrease in the amount of Ca2+ released from intracellular stores.[2]

-

Blockade of Sarcolemmal Calcium Channels: this compound also demonstrates inhibitory effects on sarcolemmal Ca2+ channels, which are responsible for the influx of extracellular Ca2+ into the cell.[3]

The following diagram illustrates the primary signaling pathways affected by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data available on the effects of this compound from various experimental systems.

Table 1: Effect of this compound on Calcium Transients in Cultured Neonatal Rat Ventricular Cells [3]

| This compound Concentration (µM) | Effect on Systolic [Ca2+]i | Effect on Diastolic [Ca2+]i | Effect on Time to Peak of Ca2+ Transient | Effect on Half-life of Ca2+ Transient |

| 1 | Decrease | Decrease | No significant change | No significant change |

| 3 | Decrease | Decrease | No significant change | No significant change |

| 10 | Decrease | Decrease | No significant change | Prolonged |

| 30 | Decrease | Decrease | Significantly prolonged | Prolonged |

Table 2: Inhibitory Concentration of this compound in Isolated Rabbit Left Atria

| Experimental Condition | IC50 of this compound (µM) |

| Inhibition of the first post-rest contraction (B1) in preparations pretreated with 1 µM nifedipine | 7.8 |

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes a general method for measuring changes in intracellular calcium concentration ([Ca2+]i) in cultured cells, such as neonatal rat ventricular cells, using the ratiometric fluorescent indicator Fura-2 AM. This method is representative of the techniques used to study the effects of compounds like this compound.

Materials:

-

Cultured cells on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Dimethyl sulfoxide (B87167) (DMSO)

-

HEPES-buffered saline (HBS): NaCl, KCl, MgCl2, CaCl2, HEPES, Glucose. Adjust to pH 7.4.

-

This compound stock solution in DMSO

-

Fluorescence microscope equipped for ratiometric imaging (e.g., with 340 nm and 380 nm excitation filters and a 510 nm emission filter)

-

Perfusion system

Procedure:

-

Preparation of Fura-2 AM Loading Solution:

-

Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

For the final loading solution, dilute the Fura-2 AM stock to a final concentration of 2-5 µM in HBS. Add a small amount of the Pluronic F-127 stock solution (e.g., to a final concentration of 0.02%) to aid in dye solubilization.

-

-

Cell Loading:

-

Wash cultured cells twice with HBS.

-

Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for the specific cell type.

-

After loading, wash the cells three times with HBS to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark. This step is crucial for trapping the active Fura-2 dye inside the cells.

-

-

Calcium Imaging:

-

Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope in a perfusion chamber.

-

Continuously perfuse the cells with HBS.

-

Excite the cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at 510 nm.

-

Record the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). This ratio is proportional to the intracellular calcium concentration.

-

Establish a stable baseline recording.

-

Introduce this compound at the desired concentrations into the perfusion solution and record the changes in the F340/F380 ratio.

-

-

Data Analysis:

-

The F340/F380 ratio can be used to calculate the absolute intracellular calcium concentration using the Grynkiewicz equation, which requires calibration with solutions of known calcium concentrations.

-

Alternatively, changes in [Ca2+]i can be expressed as the change in the fluorescence ratio relative to the baseline.

-

The following diagram outlines the experimental workflow for Fura-2 AM calcium imaging.

Inositol 1,4,5-Trisphosphate (IP3) Accumulation Assay

This protocol provides a representative method for measuring the accumulation of IP3 in response to agonist stimulation and its modulation by this compound.

Materials:

-

Cultured cells

-

Cell culture medium

-

Agonist (e.g., norepinephrine)

-

This compound

-

Lithium chloride (LiCl)

-

Trichloroacetic acid (TCA)

-

IP3 assay kit (e.g., competitive binding assay or ELISA-based)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in multi-well plates and grow to near confluence.

-

Pre-incubate the cells with LiCl (typically 10 mM) for a defined period (e.g., 15-30 minutes). LiCl inhibits the degradation of inositol phosphates, allowing for the accumulation of IP3.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a specific duration.

-

Stimulate the cells with an appropriate agonist for a short period (e.g., 30-60 seconds).

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by adding ice-cold TCA to a final concentration of 5-10%.

-

Incubate on ice for 30 minutes to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated material.

-

Collect the supernatant containing the inositol phosphates.

-

Remove the TCA from the supernatant by solvent extraction (e.g., with water-saturated diethyl ether).

-

Neutralize the aqueous phase.

-

-

Quantification of IP3:

-

Quantify the amount of IP3 in the extracted samples using a commercially available IP3 assay kit according to the manufacturer's instructions. These kits are typically based on the principle of competitive binding between the sample IP3 and a labeled IP3 for a limited number of IP3 binding sites.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of IP3.

-

Determine the concentration of IP3 in the experimental samples by interpolating from the standard curve.

-

Express the data as the amount of IP3 produced per well or normalized to protein content.

-

Conclusion

This compound is a valuable pharmacological tool for the study of intracellular calcium signaling and holds potential for therapeutic applications. Its complex mechanism of action, involving the modulation of IP3-mediated Ca2+ release, ryanodine receptors, and sarcolemmal Ca2+ channels, underscores the intricate nature of cellular calcium homeostasis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals seeking to further investigate the effects of this compound and similar compounds on intracellular calcium signaling pathways. Further research is warranted to fully elucidate the molecular details of this compound's interactions with its targets and to explore its full therapeutic potential.

References

- 1. This compound related effects on intracellular calcium release and associated clinical potential: arrhythmias, myocardial ischemia, and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a sarcolemmal and intracellular calcium antagonist, on calcium transients of cultured neonatal rat ventricular cells: a comparison with gallopamil and ryanodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound, a new antiarrhythmic agent with vasodilating action on intracellular calcium mobilization of atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling KT-362: An Intracellular Calcium Antagonist

An In-depth Exploration of the Discovery and Initial Research into the Benzothiazepine (B8601423) Derivative KT-362 for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a benzothiazepine derivative, emerged from early research as a potent intracellular calcium antagonist with significant effects on the cardiovascular system. This technical guide synthesizes the foundational research on this compound, detailing its mechanism of action, preclinical pharmacological effects, and the initial experimental findings that defined its profile. While clinical trials for this compound were discontinued (B1498344) in Phase II, the initial research provides valuable insights into the modulation of intracellular calcium signaling for potential therapeutic intervention.

Core Mechanism of Action: Inhibition of Intracellular Calcium Release

Initial studies identified this compound as a novel compound that exerts its primary effects by inhibiting the release of calcium from intracellular stores, particularly the sarcoplasmic reticulum.[1][2] Unlike traditional calcium channel blockers that primarily target L-type calcium channels on the cell membrane, this compound's main site of action is within the cell.

The vasorelaxant properties of this compound are attributed to its ability to decrease the production of inositol (B14025) 1,4,5-trisphosphate (IP3), a critical second messenger responsible for triggering calcium release from the sarcoplasmic reticulum.[1] Research on canine femoral arteries demonstrated that this compound significantly inhibited norepinephrine-induced contractions and the associated accumulation of inositol monophosphate, indicating a direct interference with the phospholipase C signaling pathway.

Furthermore, this compound is suggested to have a "ryanodine-like action," which contributes to the further reduction of calcium released from intracellular stores.[1] This dual-pronged mechanism on intracellular calcium dynamics distinguishes it from other vasodilators.

Preclinical Pharmacology: A Summary of Quantitative Data

The following tables summarize the key quantitative findings from initial preclinical studies on this compound, providing a comparative overview of its effects across different experimental models.

Table 1: In Vitro Effects of this compound on Vascular Smooth Muscle

| Parameter | Experimental Model | Agonist | This compound Concentration | Observed Effect |

| Contraction Inhibition | Canine Femoral Artery | Norepinephrine (B1679862) | 10-100 µM | Significant inhibition of contraction |

| Inositol Monophosphate Accumulation | Canine Femoral Artery | Norepinephrine | 10-100 µM | Significant inhibition of accumulation |

Table 2: Hemodynamic Effects of this compound in Conscious Dogs

| Parameter | Administration | Dose | Observed Effect |

| Mean Arterial Pressure | Intravenous Infusion | Not Specified | Systemic hypotension |

| Heart Rate | Intravenous Infusion | Not Specified | Tachycardia |

| Left Ventricular Pressure | Intravenous Infusion | Not Specified | Decrease |

| Peak Positive dP/dt | Intravenous Infusion | Not Specified | Decrease |

| Mean Coronary Blood Flow Velocity | Bolus Injection | Not Specified | Transient increase |

| Subendocardial Segment Shortening | Drug Infusion | Not Specified | Depression |

| QRS Duration | Drug Infusion | Not Specified | Prolongation |

| Corrected QT Interval (QTc) | Drug Infusion | Not Specified | Prolongation |

Key Experimental Protocols

The following are detailed methodologies for pivotal experiments that characterized the initial pharmacology of this compound.

Inhibition of Norepinephrine-Induced Contractions and Inositol Monophosphate Accumulation in Canine Femoral Artery

-

Tissue Preparation: Canine femoral arteries were isolated and cut into rings. The endothelium was removed to study the direct effects on vascular smooth muscle.

-

Contraction Studies: The arterial rings were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2/5% CO2. Changes in isometric tension were recorded. After an equilibration period, concentration-response curves to norepinephrine were generated in the presence and absence of varying concentrations of this compound (10-100 µM).

-

Inositol Monophosphate Accumulation Assay: Arterial rings were pre-incubated with [3H]inositol in a physiological salt solution to label the membrane phosphoinositides. The tissues were then stimulated with norepinephrine in the presence or absence of this compound. The reaction was stopped, and the tissues were homogenized. Anion exchange chromatography was used to separate and quantify the amount of [3H]inositol monophosphate, a measure of inositol phospholipid hydrolysis.

Hemodynamic and Electrocardiographic Evaluation in Conscious Dogs

-

Animal Model: Chronically instrumented, awake dogs were used to assess the cardiovascular effects of this compound in a conscious state, avoiding the confounding effects of anesthesia.

-

Instrumentation: The dogs were surgically instrumented with catheters and transducers to measure systemic and coronary hemodynamics, including arterial pressure, left ventricular pressure, and coronary blood flow velocity. Electrocardiogram (ECG) recordings were also obtained.

-

Drug Administration: this compound was administered via intravenous infusion or bolus injection to evaluate its effects on the measured cardiovascular parameters.

-

Data Analysis: Hemodynamic and electrocardiographic data were continuously recorded and analyzed to determine the effects of this compound on heart rate, blood pressure, cardiac contractility, and cardiac conduction.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and processes involved in the initial research of this compound, the following diagrams are provided.

Caption: Proposed mechanism of action of this compound in inhibiting vascular smooth muscle contraction.

Caption: Overview of the key experimental workflows in the initial research of this compound.

Conclusion

The initial research on this compound characterized it as a promising intracellular calcium antagonist with a distinct mechanism of action. By inhibiting the IP3 signaling pathway and potentially modulating ryanodine (B192298) receptors, this compound demonstrated significant vasorelaxant and cardiovascular effects in preclinical models. Although its clinical development was halted, the foundational studies on this compound have contributed to a deeper understanding of intracellular calcium signaling and its potential as a therapeutic target in cardiovascular diseases. The data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and scientists in the field of drug discovery and development.

References

The Role of KT-362 in Muscle Contraction: A Technical Guide

Disclaimer: Information regarding the specific role of KT-362 in cardiac muscle contraction is not available in the current scientific literature based on conducted searches. The following guide details the established mechanism of action of this compound in vascular smooth muscle and provides a contextual overview of cardiac muscle contraction for the intended scientific audience.

Executive Summary

This compound is identified as a putative intracellular calcium antagonist.[1] Research has primarily focused on its effects on vascular smooth muscle, where it demonstrates inhibitory action on vasoconstriction. Its mechanism of action is distinct from other vasodilators like diltiazem (B1670644) and nitroglycerin.[1] this compound appears to exert its effects through the inhibition of inositol (B14025) phospholipid hydrolysis, a key step in signal transduction for smooth muscle contraction.[1] This guide will synthesize the available data on this compound's role in smooth muscle, detail relevant experimental protocols, and provide a foundational understanding of cardiac muscle contraction to highlight the current knowledge gap.

This compound Mechanism of Action in Vascular Smooth Muscle

This compound acts as a smooth muscle relaxant by targeting the signaling pathways that lead to vasoconstriction.[1] Specifically, it has been shown to antagonize norepinephrine (B1679862) (NE)-induced contractions.[1] The core of its mechanism lies in its ability to decrease inositol phospholipid hydrolysis.[1]

In vascular smooth muscle, norepinephrine binds to alpha-1 adrenergic receptors, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a critical step for contraction.

This compound intervenes in this pathway by inhibiting the hydrolysis of inositol phospholipids, thereby reducing the production of IP3 and the subsequent release of intracellular Ca2+.[1] This leads to a decrease in the cytosolic calcium concentration available for the contractile machinery, resulting in vasorelaxation. Notably, this compound's inhibitory effect is observed in both normal and zero calcium buffer conditions, suggesting its primary action is on intracellular calcium release rather than extracellular calcium influx.[1]

Quantitative Data on this compound's Effects in Vascular Smooth Muscle

The following table summarizes the quantitative findings from studies on this compound's impact on vascular smooth muscle.

| Parameter | Agonist | Tissue | Species | This compound Concentration | Effect | Citation |

| Contractile Tension | Norepinephrine | Femoral Artery | Canine | 10-100 µM | Greatly inhibited NE-induced contractions | [1] |

| Inositol Monophosphate (IP) Accumulation | Norepinephrine | Femoral Artery | Canine | 10-100 µM | Greatly inhibited NE-induced IP accumulation | [1] |

| Contraction in Zero Calcium Buffer | Norepinephrine | Femoral Artery | Canine | Not specified | Marked inhibition of NE-induced contractions | [1] |

Experimental Protocols for Studying this compound in Vascular Smooth Muscle

The following methodologies are inferred from the available literature on this compound.

Measurement of Contractile Tension

-

Tissue Preparation: Canine femoral arteries are dissected and mounted in organ baths containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O2, 5% CO2), and maintained at a constant temperature (e.g., 37°C).

-

Contraction Induction: A dose-response curve for a contractile agonist, such as norepinephrine, is established to determine the concentration that produces a submaximal contraction.

-

Inhibitor Application: Tissues are pre-incubated with varying concentrations of this compound (e.g., 10-100 µM) for a specified period before the addition of the agonist.

-

Data Acquisition: Changes in isometric tension are recorded using a force-displacement transducer and a polygraph.

Inositol Monophosphate (IP) Accumulation Assay

-

Tissue Labeling: Canine femoral arteries are pre-incubated with [3H]inositol to label the cellular inositol phospholipid pool.

-

Experimental Treatment: Tissues are then exposed to norepinephrine in the presence or absence of this compound.

-

IP Extraction: The reaction is terminated, and inositol phosphates are extracted from the tissue.

-

Quantification: Anion-exchange chromatography is used to separate and quantify the amount of [3H]inositol monophosphate, which reflects the degree of inositol phospholipid hydrolysis.

Signaling Pathway of this compound in Vascular Smooth Muscle

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting vascular smooth muscle contraction.

Caption: Proposed signaling pathway of this compound in vascular smooth muscle.

Overview of Cardiac Muscle Contraction

For contextual understanding, the following section outlines the established mechanism of cardiac muscle contraction, which differs significantly from that of smooth muscle.

Cardiac muscle contraction is initiated by an action potential that propagates along the sarcolemma and into the T-tubules. This depolarization leads to the opening of L-type calcium channels, allowing a small amount of extracellular Ca2+ to enter the cardiomyocyte. This initial influx of Ca2+, known as the trigger calcium, is not sufficient to induce contraction on its own. Instead, it binds to and activates ryanodine (B192298) receptors (RyR) on the sarcoplasmic reticulum.

This process, termed calcium-induced calcium release (CICR), results in a large-scale release of Ca2+ from the sarcoplasmic reticulum into the cytosol. The elevated cytosolic Ca2+ then binds to troponin C on the thin filaments. This binding event causes a conformational change in the troponin-tropomyosin complex, exposing the myosin-binding sites on actin. Myosin heads can then bind to actin, and through the cyclical process of cross-bridge formation and ATP hydrolysis, the sarcomeres shorten, leading to muscle contraction.

Relaxation occurs when Ca2+ is actively transported back into the sarcoplasmic reticulum by the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump and out of the cell by the sodium-calcium exchanger.

Signaling Pathway of Cardiac Muscle Contraction

The following diagram illustrates the process of calcium-induced calcium release in cardiomyocytes.

Caption: Calcium-induced calcium release in cardiac muscle.

Conclusion and Future Directions

The available evidence strongly indicates that this compound functions as an inhibitor of norepinephrine-induced vasoconstriction in smooth muscle by targeting the inositol phospholipid signaling pathway.[1] There is currently a significant gap in the scientific literature regarding the effects, if any, of this compound on cardiac muscle contraction.

Given the differences in the excitation-contraction coupling mechanisms between smooth and cardiac muscle, it cannot be assumed that this compound would have a similar effect on the heart. Future research should be directed towards investigating the potential interaction of this compound with the components of the cardiac muscle contraction machinery, including L-type calcium channels, ryanodine receptors, and the troponin complex. Such studies would be crucial in determining the full pharmacological profile of this compound and its potential therapeutic applications or contraindications related to cardiac function.

References

An In-depth Technical Guide to the Potential Therapeutic Applications of KT-362

For Researchers, Scientists, and Drug Development Professionals

Introduction

KT-362 is a synthetic compound identified as a putative intracellular calcium antagonist with significant potential for therapeutic applications in cardiovascular diseases.[1][2] Preclinical studies have elucidated its multifaceted mechanism of action, which distinguishes it from other vasodilators and antiarrhythmic agents. This technical guide provides a comprehensive overview of the core preclinical findings related to this compound, including its mechanism of action, potential therapeutic uses, quantitative data from key experiments, and detailed experimental protocols. It is important to note that the available literature primarily consists of preclinical research from the early 1990s, and there is no publicly available information regarding clinical trials for this compound.

Mechanism of Action

This compound exerts its pharmacological effects through a combination of actions on intracellular calcium signaling and ion channels. Its primary mechanisms include the inhibition of inositol (B14025) phospholipid hydrolysis, modulation of calcium release from intracellular stores, and blockade of sodium and calcium channels.

Inhibition of Norepinephrine-Induced Vasoconstriction

This compound has been shown to inhibit norepinephrine-induced contractions in vascular smooth muscle.[1] Unlike agents such as diltiazem, nitroglycerin, or 8-Br cGMP, which primarily affect calcium influx or cyclic nucleotide signaling, this compound's mechanism involves the reduction of inositol phospholipid hydrolysis.[1] This action decreases the production of inositol 1,4,5-trisphosphate (IP3), a key second messenger responsible for releasing calcium from the sarcoplasmic reticulum.[2]

Dual Calcium Antagonism

Further studies have revealed that this compound acts as both a sarcolemmal and intracellular calcium antagonist.[3] Its effects on intracellular calcium transients in neonatal rat ventricular cells are comparable to the combined application of gallopamil (B102620) (a sarcolemmal calcium channel antagonist) and ryanodine (B192298) (a modulator of sarcoplasmic reticulum function).[3] This suggests that this compound depresses both sarcolemmal Ca2+ channels and the Ca2+ release channels of the sarcoplasmic reticulum.[3]

Sodium Channel Blockade

In addition to its effects on calcium signaling, this compound exhibits antiarrhythmic properties through a use-dependent block of "fast" sodium channels, primarily in their activated state.[2] This action contributes to its efficacy in preventing ventricular arrhythmias.

Potential Therapeutic Applications (Based on Preclinical Data)

The unique mechanism of action of this compound translates into several potential therapeutic applications in cardiovascular medicine.

Hypertension

By relaxing arterial smooth muscle, this compound reduces total peripheral resistance and mean arterial blood pressure.[2] This vasodilatory effect is primarily attributed to its inhibitory actions on intracellular calcium release, with secondary contributions from the inhibition of calcium entry through both potential-gated and receptor-linked channels.[2]

Myocardial Ischemia

This compound has shown potential in the management of myocardial ischemia by primarily reducing myocardial oxygen consumption.[2] This is achieved by depressing myocardial contractility and reducing afterload.[2] Its effect on increasing oxygen supply through coronary collateral blood flow is considered limited.[2] The negative inotropic effect is fundamentally linked to its impact on calcium release, further supplemented by its effects on calcium entry.[2]

Arrhythmias

This compound has demonstrated the ability to prevent ventricular arrhythmias induced by various stimuli, including coronary occlusion, cardiac glycosides, catecholamines, and chloroform.[2] Its general antiarrhythmic properties are associated with its use-dependent blockade of fast sodium channels and ancillary effects on the slow calcium current.[2] More specifically, its ability to modulate calcium release makes it a candidate for treating arrhythmias associated with delayed after-depolarizations.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies of this compound.

Table 1: Effect of this compound and Other Agents on Norepinephrine (NE)-Induced Responses in Canine Femoral Artery [1]

| Compound | Concentration | Effect on NE-Induced Contraction | Effect on NE-Induced IP Accumulation |

| This compound | 10-100 µM | Greatly inhibited | Greatly inhibited |

| Diltiazem | 40 µM | Inhibited | No significant effect |

| Nitroglycerin | 100 µM | Inhibited | No significant effect |

| 8-Br cGMP | 1 µM | Inhibited | No significant effect |

Table 2: Effects of this compound on Intracellular Ca²⁺ Transients in Cultured Neonatal Rat Ventricular Cells [3]

| Compound | Concentration | Effect on Systolic [Ca²⁺]i | Effect on Diastolic [Ca²⁺]i | Effect on Time to Peak of Ca²⁺ Transient | Effect on Half-life of Ca²⁺ Transient |

| This compound | 1, 3, 10, 30 µM | Decreased (concentration-dependent) | Decreased (concentration-dependent) | Prolonged (at 30 µM) | Prolonged (at ≥10 µM) |

| Gallopamil | 1 µM | Decreased | Decreased | No change | No change |

| Ryanodine | 10 µM | - | - | Prolonged | Prolonged |

Experimental Protocols

Detailed methodologies for key experiments are described below.